
Diplacone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diplacone is a natural product found in Macaranga alnifolia and Diplacus clevelandii with data available.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of diplacone as an anticancer agent. Research indicates that this compound induces ferroptosis, a form of regulated cell death distinct from apoptosis, in human lung cancer cells (A549). This process is characterized by mitochondrial permeability transition and lipid peroxidation, leading to cell death through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .
Key Findings:
- Ferroptosis Induction : this compound's ability to induce ferroptosis suggests its potential use in cancer therapies targeting resistant tumor cells.
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including ovarian cancer (A2780) and lung cancer (A549) cells .
Anti-inflammatory Properties
This compound has been extensively studied for its anti-inflammatory effects. It has been shown to modulate the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and monocyte chemoattractant protein 1 (MCP-1) in human macrophages. In models of lipopolysaccharide (LPS)-induced inflammation, this compound effectively down-regulated these inflammatory markers, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Comparison with Conventional Drugs:
Property | This compound | Indomethacin |
---|---|---|
TNF-α Down-regulation | Significant | Moderate |
MCP-1 Down-regulation | Strong (factor of 4.3) | Mild (factor of 1.3) |
Mechanism | Anti-inflammatory modulation | Cyclooxygenase inhibition |
Antibacterial Activity
This compound exhibits promising antibacterial properties against various pathogens. Studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations ranging from 2 to 16 μg/mL. This suggests that this compound could be a valuable compound in developing new antibacterial agents .
Mechanistic Insights
The structural basis for this compound's activity has been elucidated through studies investigating its interaction with enzymes such as sialidase from Clostridium perfringens. This compound forms stable enzyme-inhibitor complexes, which may contribute to its antibacterial effects by inhibiting bacterial virulence factors .
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate Diplacone's antioxidant activity, and how do methodological differences affect interpretation?
this compound's antioxidant activity is assessed through multiple assays:
- DPPH•/ABTS•+ scavenging : Measures free radical neutralization in cell-free systems .
- Cellular Antioxidant Activity (CAA) : Uses fluorescence-based detection of ROS in cell lines (e.g., J774A.1 macrophages). This compound showed no activity here due to its geranyl group disrupting the flavonoid ring A's 5,7-m-dihydroxy arrangement .
- DNA protection assays : Evaluates inhibition of Fenton reaction-induced oxidative damage . Methodological Note: Discrepancies arise from assay sensitivity (e.g., CAA's dependence on cellular uptake vs. chemical scavenging in DPPH) and structural requirements (geranyl group limits CAA efficacy) .
Q. How do researchers design experiments to study this compound's protective effects on vascular endothelial cells?
Standard protocols involve:
- HUVEC models : Human umbilical vein endothelial cells are treated with stressors like homocysteine (Hcy) to induce oxidative/inflammatory damage. This compound (0.1–10 µM) is pre-incubated for 2 hours before Hcy exposure .
- Outcome measures : Apoptosis (flow cytometry), ROS levels (DCF fluorescence), antioxidant enzymes (SOD, GSH-Px), and lipid peroxidation (MDA content) .
- Pathway analysis : Western blot/qPCR for NF-κB signaling and inflammatory markers (VCAM-1, P-selectin) .
Q. What methodological approaches quantify this compound's anti-inflammatory effects in vitro and in vivo?
- In vitro :
- LPS-stimulated macrophages : NO production (Griess assay) and cytokine profiling (ELISA for TNF-α, MCP-1) .
- THP-1/A549 cells : IL-8 suppression post-TNF-α induction .
- In vivo :
- Wistar rat colitis models : Oral this compound (25 mg/kg) reduces COX-2 and MMP-2/9 activity, outperforming sulfasalazine .
- Mechanistic focus : ZFP36 upregulation to degrade pro-inflammatory cytokines .
Advanced Research Questions
Q. How do structural modifications of this compound influence its inhibitory efficacy against bacterial sialidases?
- Key structural features : The geranyl group at C-6 enhances binding to C. perfringens sialidase (Cp-NanI) via hydrophobic interactions with Phe353, Thr487, and Tyr586. Removal reduces IC50 by 150-fold (e.g., eriodictyol lacks geranyl and shows IC50 = 16.4 mM vs. This compound's 0.11 mM) .
- Kinetic analysis : Slow-binding inhibition with competitive kinetics (Ki = 0.04 mM). Time-dependent pre-incubation with Cp-NanI shows reduced vi (initial velocity) and vs (steady-state rate) .
- Crystallographic insights : Hydrogen bonds between this compound's hydroxyl groups and Arg266/Arg555/Arg615 stabilize the enzyme-inhibitor complex. Methylation at C30/C40 disrupts these interactions .
Q. How can contradictory data on this compound's antioxidant vs. pro-oxidant effects be reconciled methodologically?
- Pro-oxidant observation : this compound (10–20 µM) increases ROS in J774A.1 macrophages, likely due to redox cycling of its ortho-dihydroxy B ring .
- Concentration dependency : Antioxidant effects dominate at lower doses (≤10 µM), while cytotoxicity and ROS generation occur at higher doses (>20 µM) in HUVECs .
- Cell-line specificity : this compound protects AHH-1 lymphoblasts from γ-radiation but induces ROS in macrophages, highlighting model-dependent outcomes .
Q. What crystallographic evidence explains this compound's competitive inhibition mechanism in bacterial enzymes?
- Cp-NanI binding : X-ray structures (PDB: 4l2e) show this compound occupies the Neu5Ac substrate site. Key interactions:
- Hydrogen bonds: 30-OH with Asp291, 40-OH with water-mediated Asp328 .
- Hydrophobic contacts: Geranyl group with Ile327, Phe347, and Tyr655 .
Q. What strategies are proposed to enhance this compound's selectivity for bacterial vs. human sialidases?
- Structural modeling : Human sialidases (Neu1–4) lack the hydrophobic pocket for geranyl binding, reducing off-target effects. Polar residues (e.g., Glu in human Neu1 vs. Phe353 in Cp-NanI) create repulsion .
- Synthetic modifications : Adding carboxyl/amino groups to this compound's O1/C4 positions could strengthen hydrogen bonding in bacterial enzymes without affecting human homologs .
Q. Methodological Best Practices
- Assay selection : Use orthogonal methods (e.g., DPPH + CAA) to confirm antioxidant activity across models .
- Dose optimization : Prioritize 0.1–10 µM for cytoprotective studies to avoid pro-oxidant effects .
- Structural validation : Combine kinetic assays (e.g., IC50, Ki) with crystallography to resolve binding mechanisms .
Propriétés
Formule moléculaire |
C25H28O6 |
---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+ |
Clé InChI |
XCYSQFHYFNWYFP-VIZOYTHASA-N |
SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Synonymes |
diplacone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.